6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol
Description
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 2, and a (4-fluorophenoxy)methyl substituent at position 5. Pyrimidine scaffolds are widely studied due to their pharmacological versatility, including roles as kinase inhibitors, antimicrobial agents, and imaging probes . The 4-fluorophenoxy moiety enhances lipophilicity and metabolic stability, making this compound a candidate for drug development or diagnostic applications .
Properties
IUPAC Name |
4-[(4-fluorophenoxy)methyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-14-10(6-12(16)15-8)7-17-11-4-2-9(13)3-5-11/h2-6H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYRBNWVBLRPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 2-methylpyrimidine.
Formation of Intermediate: The 4-fluorophenol is reacted with a suitable alkylating agent to form 4-fluorophenoxyalkyl intermediate.
Cyclization: The intermediate undergoes cyclization with 2-methylpyrimidine under controlled conditions to form the desired pyrimidine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol.
Industrial Production Methods
In an industrial setting, the production of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
The following table compares 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol with structurally related pyrimidin-4-ol derivatives:
*Calculated based on molecular formula C₁₂H₁₁FN₂O₂.
Key Observations :
- Substituent Effects: Fluorine and methoxy groups improve metabolic stability and binding affinity to biological targets (e.g., GHSR in PET imaging) . Methylthio groups (e.g., in 4-Methyl-6-(methylthio)pyrimidin-2-ol) enhance lipophilicity but may reduce solubility .
- Biological Activity :
Physicochemical Properties
Biological Activity
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenoxy group, which can influence its interaction with biological targets, making it a subject of various studies aimed at understanding its pharmacological properties.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted at the 4-position with a hydroxyl group and at the 6-position with a (4-fluorophenoxy)methyl group. The synthesis typically involves nucleophilic substitution reactions, where 4-fluorophenol reacts with appropriate pyrimidine derivatives under basic conditions. The general synthetic route can be summarized as follows:
- Starting Materials : 4-fluorophenol and 2-methylpyrimidin-4-ol.
- Reagents : A base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
- Purification : Techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol have shown activity against various pathogens, including bacteria and fungi. In vitro studies have demonstrated that modifications on the pyrimidine structure can enhance antimicrobial efficacy, potentially due to improved solubility or better interaction with microbial targets .
Cytotoxicity and Anticancer Potential
Several studies have evaluated the cytotoxic effects of pyrimidine derivatives on cancer cell lines. A notable finding is that the introduction of electron-withdrawing groups, such as fluorine, can enhance the cytotoxicity against breast cancer cells. For example, compounds with similar structures have exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
The mechanism of action for compounds like 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol often involves inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies suggest that these compounds can bind effectively to targets such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
